molecular formula C16H11NO8 B11929303 5,5'-Azanediyldiisophthalic acid

5,5'-Azanediyldiisophthalic acid

Cat. No.: B11929303
M. Wt: 345.26 g/mol
InChI Key: BWLWZXRBWAAQMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Azanediyldiisophthalic acid typically involves the reaction of 5-aminoisophthalic acid with an appropriate reagent to introduce the second isophthalic acid moiety. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 5,5’-Azanediyldiisophthalic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5,5’-Azanediyldiisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5,5’-Azanediyldiisophthalic acid primarily involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, including condensation and cyanosilylation reactions . The molecular targets include metal ions such as cerium, which can enhance the catalytic activity of the compound. The pathways involved often include the formation of intermediate complexes that facilitate the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Isophthalic acid: A precursor to 5,5’-Azanediyldiisophthalic acid, used in the production of polyesters and resins.

    Terephthalic acid: Similar in structure but with para-substituted carboxylic acid groups, used in the production of polyethylene terephthalate (PET).

    5-Aminoisophthalic acid: Another precursor, used in the synthesis of various derivatives.

Uniqueness

5,5’-Azanediyldiisophthalic acid is unique due to its ability to act as a bifunctional linker in MOFs, providing both carboxylic acid groups for coordination and an azanediyl group for additional functionalization. This dual functionality allows for the creation of more complex and versatile MOFs compared to those synthesized with simpler linkers .

Properties

Molecular Formula

C16H11NO8

Molecular Weight

345.26 g/mol

IUPAC Name

5-(3,5-dicarboxyanilino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C16H11NO8/c18-13(19)7-1-8(14(20)21)4-11(3-7)17-12-5-9(15(22)23)2-10(6-12)16(24)25/h1-6,17H,(H,18,19)(H,20,21)(H,22,23)(H,24,25)

InChI Key

BWLWZXRBWAAQMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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